![molecular formula C12H18O3 B8619817 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol](/img/structure/B8619817.png)
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol
概要
説明
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol is an organic compound with a complex structure It is characterized by the presence of a hydroxy group and a methylethyl group attached to a phenyl ring, which is further connected to a propane-1,2-diol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with an appropriate alkyl halide, followed by the reduction of the resulting intermediate to introduce the hydroxy group. The final step involves the addition of a propane-1,2-diol chain through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and controlled temperature conditions are often employed to ensure the efficient synthesis of the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound.
化学反応の分析
Types of Reactions
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Similar in structure but with a different functional group arrangement.
Phenol, 2-(1-methylethyl)-: Shares the isopropyl group but lacks the propane-1,2-diol chain.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-12(2,15)10-5-3-9(4-6-10)7-11(14)8-13/h3-6,11,13-15H,7-8H2,1-2H3 |
InChIキー |
CNOZKCOEBRYPJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)CC(CO)O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
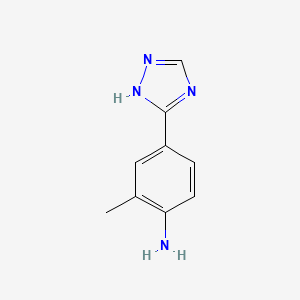
![8-Methyl-1,4-dioxa-spiro[4,5]decane-8-carbaldehyde](/img/structure/B8619748.png)
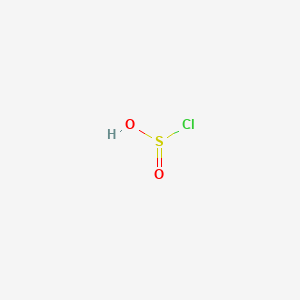
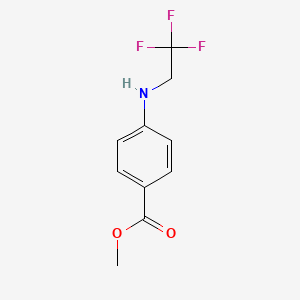
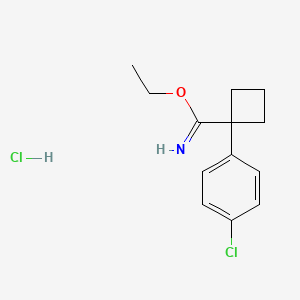
![4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B8619765.png)
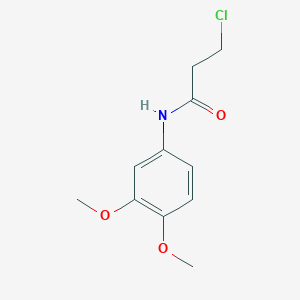
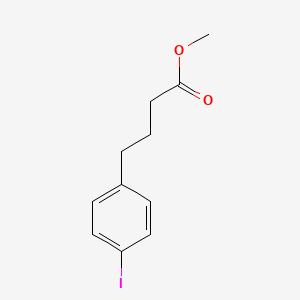
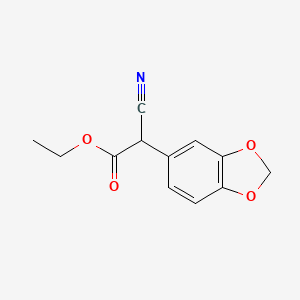
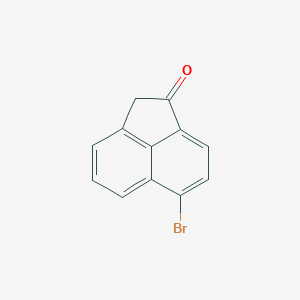
![3-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B8619799.png)
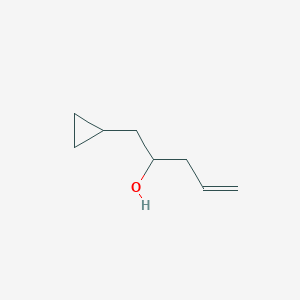
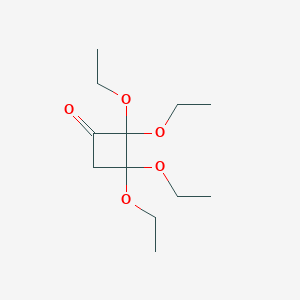
![7-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8619813.png)
